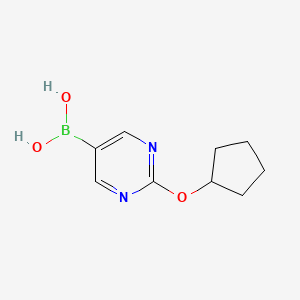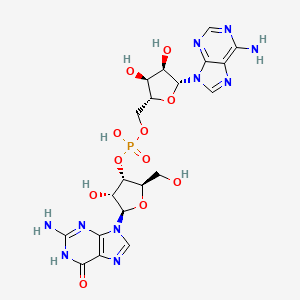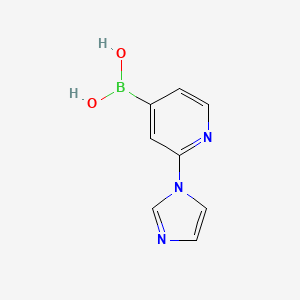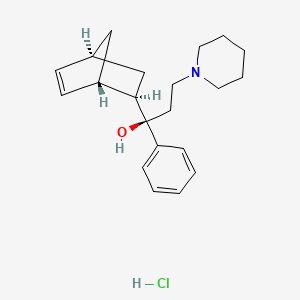
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid is a boronic acid derivative with the molecular formula C9H13BN2O3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the palladium-catalyzed cross-coupling of halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a palladium catalyst like Pd(PPh3)4.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Potassium carbonate or sodium hydroxide for substitution reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrimidines: From nucleophilic substitution.
科学研究应用
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with a palladium catalyst, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
(2-(Cyclopentyloxy)pyrimidin-5-yl)boronic acid pinacol ester: A more stable derivative used in similar reactions.
4-Chloro-2-(cyclopentyloxy)pyrimidine-5-boronic acid: Another derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and the types of products formed in chemical reactions .
属性
分子式 |
C9H13BN2O3 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC 名称 |
(2-cyclopentyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)7-5-11-9(12-6-7)15-8-3-1-2-4-8/h5-6,8,13-14H,1-4H2 |
InChI 键 |
HTVCSJFVKPFXGZ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)OC2CCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 7-chloroimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B14091098.png)
![[10-(Hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B14091106.png)
![5-Amino-2-[(2-butoxyacetyl)amino]-5-oxopentanoic acid](/img/structure/B14091111.png)

![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091118.png)
![6-amino-1-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14091121.png)
![2-(2-Methylphenoxy)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B14091125.png)
![5-benzyl-3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091128.png)


![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091135.png)
![1-{4-[(4-Chlorobenzyl)oxy]phenyl}-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091136.png)

![N-(furan-2-ylmethyl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14091141.png)
